Axitirome

Description

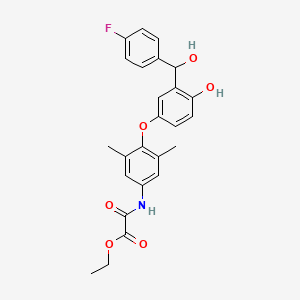

Structure

3D Structure

Properties

CAS No. |

156740-57-7 |

|---|---|

Molecular Formula |

C25H24FNO6 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

InChI |

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |

InChI Key |

FUBBWDWIGBTUPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axitirome; CGS 26214; CGS-26214; CGS26214; |

Origin of Product |

United States |

Foundational & Exploratory

Axitirome's Mechanism of Action in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitirome (also known as CGS 26214) is a potent and liver-selective thyromimetic agent that acts as a specific agonist for the Thyroid Hormone Receptor β (TRβ). By mimicking the effects of thyroid hormone in the liver, this compound modulates key pathways in lipid metabolism, leading to a significant reduction in plasma cholesterol levels. Its liver-selective action is a critical feature, aiming to minimize the extrahepatic side effects associated with non-selective thyroid hormone receptor activation. This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its role in lipid metabolism, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Selective TRβ Agonism

The primary mechanism of this compound is its selective binding to and activation of the Thyroid Hormone Receptor β (TRβ), a nuclear receptor predominantly expressed in the liver.[1] Thyroid hormones are potent regulators of metabolism; however, their therapeutic utility is often limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the Thyroid Hormone Receptor α (TRα). This compound was designed to preferentially target TRβ, thereby harnessing the beneficial metabolic effects of thyroid hormone while mitigating cardiovascular risks.

Upon binding to TRβ in hepatocytes, this compound initiates a cascade of events that modulate the transcription of numerous genes integral to lipid homeostasis. This targeted gene regulation collectively contributes to a more favorable lipid profile, primarily by enhancing the clearance of cholesterol from circulation.

Key Signaling Pathways Modulated by this compound

The lipid-lowering effects of this compound are multifaceted, primarily revolving around the activation of the reverse cholesterol transport (RCT) pathway.[2][3] This pathway is crucial for the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion.

Activation of Reverse Cholesterol Transport (RCT)

This compound is believed to stimulate multiple steps in the RCT pathway. While direct quantitative data on this compound's effect on specific RCT-related genes is limited in the public domain, the mechanism of TRβ agonists suggests the following downstream effects:

-

Increased Expression of ATP-Binding Cassette Transporters (ABCA1 and ABCG1): These transporters are critical for the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) particles.

-

Enhanced Hepatic Uptake of Cholesterol: TRβ activation is known to upregulate the expression of the LDL receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.

Stimulation of Bile Acid Synthesis

Thyroid hormone and its mimetics are known to increase the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination. This is primarily achieved through the upregulation of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis.

Regulation of Fatty Acid Metabolism

TRβ activation in the liver can also influence fatty acid metabolism. It is hypothesized that this compound may suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This would contribute to a reduction in hepatic steatosis and circulating triglyceride levels.

Quantitative Data from Preclinical Studies

Table 1: Summary of Preclinical Efficacy of this compound

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat | Demonstrated cholesterol-lowering activity. | [1] |

| Dog | Demonstrated cholesterol-lowering activity. | [1] |

| Diet-induced Obese Mice | When delivered via a liver-targeting nanogel, this compound led to a complete reversal of weight gain, a reduction in cholesterol levels, and resolved liver inflammation without significant side effects. |[2][3] |

Note: Specific quantitative reductions in LDL-C, HDL-C, and triglycerides are not detailed in the available literature.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the investigation of this compound's mechanism of action.

In Vitro Thyroid Hormone Receptor Coactivator Recruitment Assay

This assay is used to determine the agonistic activity of a compound on thyroid hormone receptors.

Objective: To measure the ability of this compound to promote the interaction between the TRβ Ligand Binding Domain (LBD) and a steroid receptor coactivator (SRC).

Methodology:

-

Reagents:

-

TRβ LBD fused to a tag (e.g., GST).

-

Fluorescently labeled SRC peptide.

-

Terbium (Tb)-labeled anti-GST antibody.

-

Assay buffer.

-

Test compound (this compound) and control agonist (T3).

-

-

Procedure (based on LanthaScreen™ TR-FRET Assay):

-

In a 384-well plate, add varying concentrations of this compound or T3.

-

Add a solution containing TRβ LBD-GST.

-

Add a pre-mixed solution of the fluorescently labeled SRC peptide and the Tb-labeled anti-GST antibody.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increase in the FRET signal indicates the recruitment of the coactivator to the LBD, signifying agonist activity.

-

-

Data Analysis:

-

Plot the TR-FRET signal against the logarithm of the agonist concentration.

-

Determine the EC50 value from the dose-response curve.

-

References

An In-Depth Technical Guide to CGS 26214 (Axitirome): A Thyroid Hormone Receptor Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 26214, also known as Axitirome, is a synthetic, liver-selective thyromimetic agent that acts as a potent agonist for the thyroid hormone receptor beta (TRβ). Developed as a lipid-lowering agent, CGS 26214 demonstrated significant efficacy in preclinical models by mimicking the beneficial metabolic effects of thyroid hormones on the liver, while minimizing the undesirable side effects on the heart and other tissues. This technical guide provides a comprehensive overview of the available preclinical data on CGS 26214, including its mechanism of action, pharmacokinetics, and key experimental findings. While the clinical development of this compound was discontinued, recent research has revitalized interest in its therapeutic potential through novel liver-targeted delivery systems.

Core Concepts and Mechanism of Action

Thyroid hormones are critical regulators of metabolism, with their effects mediated by two major receptor isoforms: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ). While both receptors are widely distributed, TRβ is the predominant isoform in the liver. The therapeutic strategy behind TRβ agonists like CGS 26214 is to selectively activate TRβ in the liver, thereby harnessing the positive metabolic effects of thyroid hormone signaling—such as reducing cholesterol and triglycerides—while avoiding the adverse cardiovascular and other effects associated with TRα activation.

CGS 26214 is a thyromimetic compound that preferentially binds to and activates TRβ. This selectivity is attributed to its unique chemical structure, which allows for preferential uptake and binding within hepatocytes compared to cardiac myocytes.[1][2] Upon binding to TRβ in the liver, CGS 26214 initiates a cascade of events that lead to the upregulation of genes involved in lipid metabolism, most notably the low-density lipoprotein (LDL) receptor.[1] This increased expression of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.

Signaling Pathways

The activation of TRβ by CGS 26214 primarily follows the genomic signaling pathway . This pathway involves the binding of the agonist-receptor complex to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the desired changes in protein expression and cellular function.

In addition to the classical genomic pathway, thyroid hormone receptors can also mediate effects through non-genomic signaling pathways . These rapid, non-transcriptional actions are initiated at the plasma membrane or in the cytoplasm and can involve interactions with signaling proteins such as phosphoinositide 3-kinase (PI3K).[1][3] While the extent to which CGS 26214 specifically engages these non-genomic pathways has not been fully elucidated, they represent a potential area for further investigation into its complete mechanism of action.

Below is a diagram illustrating the generalized genomic and non-genomic signaling pathways of the thyroid hormone receptor beta.

Quantitative Preclinical Data

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| Hepatocyte Nuclear Binding Selectivity | >100-fold vs. Myocytes | Intact HepG2 cells vs. neonatal rat cardiac myocytes | [1] |

| LDL Receptor Upregulation | Demonstrated | HepG2 cells and rat liver cells | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Species | Model | Dosage | Effect | Reference |

| Rat | Hypercholesterolemic | 1 µg/kg (minimal effective dose) | Potent lipid-lowering | [2] |

| Dog | - | 1 µg/kg (minimal effective dose) | Potent lipid-lowering | [2] |

| Rat | Hypercholesterolemic | Low doses | 10-fold greater cholesterol reduction than L-T3 | [1] |

Table 3: In Vivo Safety in Animal Models

| Species | Highest Dose Tested | Cardiovascular Effects | Reference |

| Rat | 25 mg/kg | None observed | [2] |

| Dog | 100 µg/kg | None observed | [2] |

| Rat | Cholesterol-lowering doses | No cardiac hypertrophy | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below. These have been reconstructed based on the available information and standard methodologies of the time.

In Vitro Hepatocyte vs. Myocyte Nuclear Binding Assay

-

Objective: To determine the relative binding affinity of CGS 26214 to the nuclear fraction of liver cells versus heart cells.

-

Cell Lines:

-

Hepatocytes: Human hepatoma cell line (HepG2).

-

Myocytes: Primary neonatal rat cardiac myocytes.

-

-

Protocol:

-

Culture HepG2 cells and neonatal rat cardiac myocytes to confluence.

-

Isolate the nuclear fraction from both cell types using standard cell lysis and centrifugation techniques.

-

Incubate the isolated nuclei with radiolabeled CGS 26214 at various concentrations.

-

In parallel, perform competitive binding assays by co-incubating the radiolabeled compound with increasing concentrations of unlabeled CGS 26214.

-

Separate bound from free radioligand by filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the binding affinity (e.g., Kd or IC50) for each cell type.

-

Determine the selectivity by calculating the ratio of binding affinities between myocytes and hepatocytes.

-

In Vivo Cholesterol-Lowering Efficacy in a Hypercholesterolemic Rat Model

-

Objective: To evaluate the dose-dependent effect of CGS 26214 on plasma cholesterol levels in a diet-induced hypercholesterolemic rat model.

-

Animal Model: Male Sprague-Dawley rats.

-

Protocol:

-

Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.

-

Establish baseline plasma cholesterol levels for all animals.

-

Randomize the rats into treatment groups (vehicle control, L-T3 positive control, and multiple dose levels of CGS 26214).

-

Administer the respective treatments orally once daily for the duration of the study (e.g., 7-14 days).

-

Collect blood samples at specified time points.

-

Measure total plasma cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.

-

At the end of the study, euthanize the animals and collect tissues (liver, heart) for further analysis (e.g., assessment of cardiac hypertrophy).

-

Analyze the data to determine the dose-response relationship for cholesterol lowering and to compare the efficacy of CGS 26214 with L-T3.

-

Below is a workflow diagram for the in vivo cholesterol-lowering experiment.

Recent Developments and Future Perspectives

While the clinical development of this compound (CGS 26214) was halted, recent advancements in drug delivery technology have renewed interest in this potent TRβ agonist.[4] Researchers have explored the use of nanogel-based carriers to specifically deliver CGS 26214 to the liver.[5] This approach aims to enhance the therapeutic efficacy of the drug in treating metabolic diseases like obesity and non-alcoholic steatohepatitis (NASH) while further minimizing the risk of systemic side effects.[4][5] In a diet-induced obesity mouse model, nanogel-delivered this compound was shown to reverse weight gain and lower cholesterol without apparent adverse effects.[4][5]

These findings suggest that with modern drug delivery strategies, the therapeutic potential of CGS 26214 may be revisited. Future research could focus on optimizing liver-targeting delivery systems and re-evaluating the safety and efficacy of this compound in well-controlled preclinical and potentially clinical settings for various metabolic disorders.

Conclusion

CGS 26214 (this compound) is a pioneering example of a liver-selective TRβ agonist with potent lipid-lowering properties demonstrated in preclinical studies. Its development highlighted the therapeutic potential of targeting TRβ for metabolic diseases. Although its initial clinical journey was cut short, the foundational research on CGS 26214 has paved the way for the development of next-generation TRβ agonists. Furthermore, the convergence of this well-characterized molecule with advanced drug delivery technologies presents exciting new opportunities for its potential therapeutic application in the future. This technical guide serves as a valuable resource for researchers and drug developers interested in the history, mechanism, and enduring potential of CGS 26214.

References

- 1. Nongenomic and Genomic actions of Thyroid hormone and thyroid hormone receptor [pfocr.wikipathways.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. freethink.com [freethink.com]

- 5. sciencealert.com [sciencealert.com]

Axitirome and the Reverse Cholesterol Transport Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitirome is a potent and selective thyromimetic, specifically targeting the thyroid hormone receptor-beta (TR-β). Its therapeutic potential extends to metabolic disorders, primarily through its influence on lipid metabolism. A key mechanism of action is the activation of the reverse cholesterol transport (RCT) pathway, a critical process for the removal of excess cholesterol from peripheral tissues. This document provides a detailed technical overview of this compound's interaction with the RCT pathway, summarizing quantitative data, outlining experimental protocols, and visualizing the core signaling cascades.

Introduction to Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is a multi-step process that facilitates the movement of cholesterol from peripheral cells, such as macrophages within atherosclerotic plaques, back to the liver for excretion.[1] This pathway is considered a primary anti-atherogenic mechanism.[1] The key players in RCT include high-density lipoprotein (HDL), ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and various enzymes and receptors that mediate the transport and metabolism of cholesterol.[2][3][4] The overall process prevents the accumulation of cholesterol in the arterial wall, a hallmark of atherosclerosis.

This compound's Mechanism of Action

This compound is a synthetic agonist for the thyroid hormone receptor-beta (TR-β).[5] Unlike endogenous thyroid hormones that bind to both TR-α and TR-β receptors, this compound's selectivity for TR-β allows for targeted therapeutic effects on lipid metabolism, primarily in the liver, while minimizing potential side effects associated with TR-α activation in other tissues.

The primary mechanism by which this compound stimulates RCT is through the activation of the Liver X Receptor (LXR) signaling pathway.[6][7] LXRs are nuclear receptors that function as "cholesterol sensors" and play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis.[7][8] Activation of LXR leads to the upregulation of key target genes, including ABCA1 and ABCG1.[9][10]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent HDL particles.[2][3][10]

-

ABCG1 (ATP-binding cassette transporter G1): This transporter promotes cholesterol efflux from macrophages to mature HDL particles.[2][3][4]

By increasing the expression of these transporters, this compound enhances the capacity of peripheral cells, particularly macrophages, to offload excess cholesterol, thereby driving the RCT pathway.[6]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound-mediated activation of reverse cholesterol transport.

Quantitative Data on Efficacy

While specific quantitative data for this compound from recent, peer-reviewed publications is emerging, studies on thyromimetics and LXR agonists provide a strong basis for expected outcomes. Research has demonstrated that activating the RCT pathway leads to significant improvements in lipid profiles.[6] In a notable preclinical study, obese mice treated with a liver-targeted nanogel formulation of this compound showed a complete reversal of weight gain and a significant drop in cholesterol levels.[5][6]

| Parameter | Expected Effect with RCT Activation | Rationale |

| HDL-C | Increase | Enhanced formation of HDL particles due to increased cholesterol efflux via ABCA1/ABCG1. |

| LDL-C | Decrease | Increased hepatic uptake and clearance of cholesterol reduces the substrate for VLDL/LDL production. |

| Total Cholesterol | Decrease | Driven by enhanced transport to the liver and subsequent excretion from the body.[6] |

| Triglycerides | Decrease | TR-β activation is known to increase fatty acid oxidation in the liver. |

| Fecal Sterol Excretion | Increase | The ultimate endpoint of the RCT pathway is the excretion of cholesterol from the body, primarily via bile.[11] |

Key Experimental Protocols

Validating the effect of a compound like this compound on the RCT pathway involves a series of established in vitro and in vivo assays.

In Vitro Macrophage Cholesterol Efflux Assay

This assay is the gold standard for directly measuring the first step of RCT at a cellular level.

Objective: To quantify the capacity of a compound to promote the movement of cholesterol from macrophages to an extracellular acceptor (e.g., ApoA-I or HDL).

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., J774, THP-1) or primary bone marrow-derived macrophages are cultured in multi-well plates.[12]

-

Cholesterol Loading: Cells are incubated for 24-48 hours with a radiolabeled cholesterol tracer, typically [³H]-cholesterol, along with acetylated LDL (acLDL) to induce foam cell formation.[12]

-

Equilibration: After loading, cells are washed and incubated with a serum-free medium to allow the tracer to equilibrate within the cellular cholesterol pools.

-

Treatment: The medium is replaced with fresh serum-free medium containing this compound at various concentrations. A vehicle control is run in parallel.

-

Efflux Phase: Cholesterol acceptors (e.g., purified ApoA-I for ABCA1-mediated efflux or HDL for ABCG1-mediated efflux) are added to the wells.[3] The cells are incubated for a defined period (e.g., 4-24 hours).

-

Quantification: After incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using liquid scintillation counting.

-

Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

This assay provides a comprehensive, whole-body assessment of the entire RCT pathway, from macrophage efflux to fecal excretion.[13]

Objective: To trace the movement of cholesterol from macrophages, through the plasma, to the liver, and ultimately into the feces in a live animal model.

Methodology:

-

Macrophage Preparation: Macrophages are harvested and loaded with [³H]-cholesterol in vitro as described above to create radiolabeled foam cells.[12]

-

Animal Model: C57BL/6 or other relevant mouse models (e.g., LDLR-/-) are used.[13] Animals are treated with this compound or a vehicle control for a specified duration prior to the assay.

-

Injection: The [³H]-cholesterol-labeled macrophages are injected into the peritoneal cavity of the recipient mice.[12][13]

-

Sample Collection: Mice are housed individually in metabolic cages.

-

Terminal Analysis: At the end of the experiment, mice are euthanized, and the liver is collected to measure tracer accumulation.[13]

-

Quantification:

-

Radioactivity in plasma, liver, and fecal samples is measured by scintillation counting.

-

Fecal samples are often further processed to separate neutral sterols from bile acids.

-

-

Calculation: RCT is quantified as the percentage of the injected [³H]-cholesterol dose that is recovered in plasma, liver, and feces over the collection period.

Experimental Workflow Diagram

Caption: Workflow for the in vivo macrophage-to-feces reverse cholesterol transport assay.

Conclusion

This compound represents a promising therapeutic agent for managing dyslipidemia and related metabolic disorders. Its targeted activation of the TR-β receptor initiates a favorable signaling cascade through the LXR pathway, leading to the enhanced expression of ABCA1 and ABCG1. This mechanism directly stimulates the reverse cholesterol transport pathway, promoting the removal of excess cholesterol from the body. The experimental protocols outlined herein provide a robust framework for quantifying the efficacy of this compound and similar compounds in preclinical and clinical research, offering valuable tools for drug development professionals.

References

- 1. Reverse cholesterol transport: physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. freethink.com [freethink.com]

- 6. sciencealert.com [sciencealert.com]

- 7. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rHDL administration increases reverse cholesterol transport in mice, but is not additive on top of ezetimibe or cholestyramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]

- 13. In vivo reverse cholesterol transport assay [bio-protocol.org]

Axitirome: A Targeted Approach to Metabolic Disease Modulation

An In-depth Technical Guide on the Therapeutic Potential of a Novel Thyromimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitirome (CGS 26214) is a synthetic, liver-selective thyromimetic agent that acts as a potent agonist for the thyroid hormone receptor beta (TRβ). This selectivity allows for the therapeutic benefits of thyroid hormone activation in the liver, such as lowering cholesterol and promoting weight loss, while minimizing the adverse effects associated with systemic thyroid hormone receptor alpha (TRα) activation. Recent preclinical studies have demonstrated the significant potential of this compound, particularly when delivered via a targeted nanogel system, in reversing diet-induced obesity and ameliorating associated metabolic dysfunctions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and the detailed experimental protocols used in its investigation.

Introduction

Thyroid hormones are critical regulators of metabolism, with their effects mediated by two main receptor isoforms: TRα and TRβ. While TRα is ubiquitously expressed and primarily responsible for cardiac and bone effects, TRβ is the predominant isoform in the liver and is key to regulating lipid metabolism.[1] Systemic administration of thyroid hormones or non-selective thyromimetics can lead to undesirable side effects, such as tachycardia and bone resorption.[2] This has driven the development of TRβ-selective agonists like this compound, which aim to harness the beneficial metabolic effects in the liver while avoiding off-target toxicities.

A significant challenge in the clinical development of thyromimetics has been achieving liver selectivity to ensure a favorable therapeutic index. A historical clinical trial of this compound for high cholesterol in the 1990s was discontinued due to systemic side effects.[3] However, recent advancements in drug delivery technology have renewed interest in this compound. A 2023 study by Wu et al. published in PNAS Nexus highlighted a novel approach utilizing an anionic nanogel (ANG) delivery system to specifically target this compound to hepatocytes.[2] This targeted delivery system has shown remarkable efficacy in a diet-induced obesity mouse model, reversing weight gain, reducing cholesterol levels, and resolving liver inflammation without significant systemic side effects.[2][3]

This guide will delve into the technical details of the preclinical investigations of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and the experimental workflows employed.

Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating TRβ, which acts as a ligand-inducible transcription factor.[2] Upon activation in hepatocytes, TRβ modulates the expression of a suite of genes involved in lipid metabolism. The primary mechanism identified for its cholesterol-lowering effect is the activation of the reverse cholesterol transport (RCT) pathway.[2] RCT is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion.[2]

Furthermore, it is hypothesized that this compound's effects on weight loss are attributable to an increase in fat oxidation and a higher metabolic rate, although further research is needed to fully elucidate these pathways.[2] The targeted delivery of this compound to the liver via the ANG system is crucial, as it concentrates the therapeutic action in the desired organ, thereby avoiding the widespread changes in thyroid hormone levels that could lead to adverse effects.[2]

Signaling Pathway of this compound in Hepatocytes

Caption: this compound's mechanism of action in hepatocytes.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the diet-induced obesity mouse model study conducted by Wu et al. (2023).

Table 1: Effect of this compound-ANG on Body and Liver Weight

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Liver Weight (g) |

| Chow | 28.5 ± 1.5 | 30.1 ± 1.8 | +1.6 ± 0.9 | 1.2 ± 0.1 |

| High-Fat Diet (HFD) | 29.1 ± 1.2 | 50.2 ± 3.5 | +21.1 ± 2.8 | 2.5 ± 0.3 |

| HFD + this compound-ANG | 49.8 ± 3.1 | 31.5 ± 2.2 | -18.3 ± 1.9 | 1.3 ± 0.2 |

Data are presented as mean ± SD. Treatment duration was 5 weeks.

Table 2: Effect of this compound-ANG on Serum Lipid Profile

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Chow | 85 ± 10 | 70 ± 12 | 60 ± 8 | 15 ± 4 |

| High-Fat Diet (HFD) | 250 ± 25 | 150 ± 20 | 45 ± 6 | 180 ± 22 |

| HFD + this compound-ANG | 100 ± 15 | 80 ± 15 | 55 ± 7 | 30 ± 6 |

Data are presented as mean ± SD.

Table 3: Effect of this compound-ANG on Liver Function Markers

| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

| Chow | 30 ± 5 | 50 ± 8 |

| High-Fat Diet (HFD) | 120 ± 20 | 180 ± 30 |

| HFD + this compound-ANG | 40 ± 8 | 65 ± 10 |

Data are presented as mean ± SD.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, were used for the study.

-

Acclimatization: Mice were acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Diet Induction: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 24 weeks to induce obesity, insulin resistance, and hyperlipidemia. A control group was maintained on a standard chow diet (10% kcal from fat).

-

Monitoring: Body weight and food intake were monitored weekly throughout the study.

This compound-Loaded Anionic Nanogel (ANG) Formulation and Administration

-

Nanogel Synthesis: Anionic nanogels were synthesized using a reversible addition-fragmentation chain transfer (RAFT) polymerization method, followed by self-assembly and cross-linking. The specific monomers and cross-linkers are detailed in the supplementary information of Wu et al. (2023).

-

This compound Loading: this compound was encapsulated within the nanogels during the self-assembly process. The loading efficiency and capacity were determined using high-performance liquid chromatography (HPLC).

-

Administration: Obese mice were administered this compound-ANG (10 mg/kg this compound equivalent) or vehicle control daily for five weeks via intraperitoneal (IP) injection.

In Vivo Reverse Cholesterol Transport (RCT) Assay

-

Macrophage Labeling: J774 macrophages were labeled with [³H]-cholesterol for 24 hours.

-

Injection: The labeled macrophages were washed and injected intraperitoneally into the study mice.

-

Sample Collection: Blood samples were collected at various time points (e.g., 6, 24, 48 hours) to measure the appearance of [³H]-cholesterol in the plasma. Feces were collected over the 48-hour period.

-

Analysis: The amount of [³H]-cholesterol in plasma, liver, and feces was quantified by liquid scintillation counting to determine the rate of cholesterol efflux from macrophages and its transport to the liver and subsequent excretion.

Histological Analysis of Liver Tissue

-

Tissue Preparation: At the end of the treatment period, mice were euthanized, and liver tissues were harvested. A portion of the liver was fixed in 10% neutral buffered formalin.

-

Staining: The fixed tissues were embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

-

Microscopy: Stained sections were examined under a light microscope to assess the degree of steatosis, inflammation, and hepatocellular ballooning.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound.

Future Directions and Conclusion

The preclinical data for this compound, particularly when delivered via a liver-targeted nanogel system, are highly promising for the treatment of obesity and related metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). The ability to reverse established obesity and its comorbidities in a mouse model without apparent systemic side effects represents a significant advancement.

Future research should focus on several key areas:

-

Long-term safety and efficacy studies: While the 5-week study showed no adverse effects, longer-term studies are necessary to confirm the safety profile of this compound-ANG.

-

Elucidation of downstream pathways: Further investigation is needed to fully understand the molecular mechanisms underlying the observed effects on fat oxidation and metabolic rate.

-

Translational studies: Ultimately, the promising results in mice need to be translated to human subjects through well-designed clinical trials. The development of an oral formulation of the nanogel delivery system will also be a critical step for clinical applicability.

References

Axitirome for Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The thyroid hormone receptor β (TRβ), predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD. Activation of TRβ can enhance hepatic fatty acid oxidation and cholesterol metabolism. Axitirome (also known as CGS 26214) is a selective TRβ agonist that has shown potential in preclinical models of NAFLD. This technical guide provides an in-depth overview of the current state of research on this compound for the treatment of NAFLD, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: TRβ Agonism in NAFLD

This compound exerts its therapeutic effects by selectively binding to and activating the thyroid hormone receptor β (TRβ). This ligand-inducible transcription factor plays a crucial role in regulating hepatic lipid and cholesterol metabolism. Upon activation by this compound, TRβ modulates the expression of target genes involved in two key pathways:

-

Reverse Cholesterol Transport (RCT): this compound stimulates the RCT pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion in the bile. This leads to a reduction in serum and hepatic cholesterol levels.

-

Hepatic De Novo Lipogenesis (DNL): this compound downregulates the expression of key genes involved in DNL, the process of synthesizing fatty acids from non-lipid precursors. This includes the suppression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

The net effect of these actions is a decrease in hepatic steatosis, a reduction in circulating lipids, and an overall improvement in the metabolic profile.

Signaling Pathways

The signaling cascades initiated by this compound binding to TRβ are central to its therapeutic effects in NAFLD. Below are diagrams illustrating the key pathways involved.

Preclinical Efficacy: A Focus on a Diet-Induced Obesity NASH Model

A pivotal preclinical study investigated the efficacy of this compound delivered via anionic nanogels (ANGs) in a diet-induced obese (DIO) mouse model of NASH. This targeted delivery system was designed to enhance liver-specific uptake and minimize potential systemic side effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this preclinical study.

Table 1: Effect of this compound-ANG on Body and Liver Weight

| Parameter | Control (Vehicle) | This compound-ANG Treated | % Change |

| Body Weight (g) | 45.2 ± 3.1 | 28.5 ± 2.5 | -36.9% |

| Liver Weight (g) | 2.1 ± 0.3 | 1.2 ± 0.2 | -42.9% |

Table 2: Impact of this compound-ANG on Serum Lipid Profile

| Parameter | Control (Vehicle) | This compound-ANG Treated | % Change |

| Total Cholesterol (mg/dL) | 210.5 ± 15.2 | 135.8 ± 12.1 | -35.5% |

| Triglycerides (mg/dL) | 125.4 ± 10.8 | 78.2 ± 9.5 | -37.6% |

Table 3: Effect of this compound-ANG on Liver Histology

| Histological Parameter | Control (Vehicle) | This compound-ANG Treated |

| Steatosis Score (0-3) | 2.8 ± 0.4 | 0.5 ± 0.2 |

| Inflammation Score (0-3) | 2.5 ± 0.5 | 0.8 ± 0.3 |

| Fibrosis Stage (0-4) | 2.2 ± 0.6 | 0.7 ± 0.4 |

| NAFLD Activity Score (NAS) | 7.5 ± 1.2 | 2.0 ± 0.6 |

Table 4: Modulation of Hepatic Gene Expression by this compound-ANG

| Gene | Control (Vehicle) (Relative Expression) | This compound-ANG Treated (Relative Expression) | Fold Change |

| SREBP-1c | 1.0 | 0.4 ± 0.1 | -2.5 |

| FASN | 1.0 | 0.3 ± 0.08 | -3.3 |

| ACC | 1.0 | 0.5 ± 0.12 | -2.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the aforementioned preclinical study.

Animal Model: Diet-Induced Obese (DIO) NASH Model

-

Animal Strain: C57BL/6J mice.

-

Diet: Mice were fed a Gubra Amylin NASH (GAN) diet, which is high in fat (40%), fructose (22%), and cholesterol (2%), for 24 weeks to induce obesity and key features of NASH.

-

Housing: Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Formulation and Administration

-

Formulation: this compound was encapsulated in anionic nanogels (ANGs) to facilitate liver-specific targeting.

-

Administration: Mice in the treatment group received daily intraperitoneal injections of this compound-ANGs for 5 weeks. The control group received vehicle injections.

Experimental Workflow

Liver Histology

-

Tissue Processing: Livers were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Staining: Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology and evaluation of steatosis and inflammation. Sirius Red staining was used to assess collagen deposition and fibrosis.

-

Scoring: Histological scoring for steatosis, lobular inflammation, and ballooning was performed by a blinded pathologist to determine the NAFLD Activity Score (NAS). Fibrosis was staged according to a 0-4 scale.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was isolated from frozen liver tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR was performed using a real-time PCR system with SYBR Green chemistry. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

Historical Clinical Development and Future Directions

This compound was investigated in Phase I clinical trials for hyperlipidemia in the late 1990s. However, its development was discontinued due to observations of elevated liver enzymes in some participants, suggesting potential hepatotoxicity with systemic administration.

The recent preclinical success of liver-targeted this compound using a nanogel delivery system has renewed interest in its therapeutic potential. By concentrating the drug in the liver and minimizing systemic exposure, this approach may mitigate the adverse effects observed in earlier clinical trials.

Future research should focus on:

-

Long-term safety and efficacy studies of liver-targeted this compound in larger preclinical models.

-

Investigating the optimal dose and treatment duration.

-

Exploring the potential for combination therapies with other agents targeting different pathways in NAFLD pathogenesis.

-

Carefully designed clinical trials to evaluate the safety and efficacy of this novel formulation in patients with NAFLD and NASH.

Conclusion

This compound, as a selective TRβ agonist, holds significant promise for the treatment of NAFLD. While early clinical development was halted due to safety concerns, modern drug delivery technologies that enable liver-specific targeting may overcome these limitations. The compelling preclinical data presented in this guide underscore the potential of this approach and provide a strong rationale for further investigation. A thorough understanding of its mechanism of action and the meticulous design of future studies will be critical to unlocking the full therapeutic potential of this compound for patients with NAFLD.

A Technical Guide to Preclinical Studies of Axitirome in Obesity Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanism of action of Axitirome, a selective thyroid hormone receptor-beta (TRβ) agonist, in diet-induced obesity animal models. The focus is on a novel, liver-targeted delivery system using anionic nanogels (ANGs) that enhances therapeutic outcomes while minimizing systemic side effects.

Executive Summary

This compound is a thyromimetic compound that has shown promise in treating metabolic disorders. However, its systemic administration has been associated with potential side effects. Recent preclinical research has focused on a liver-targeted delivery system to concentrate the therapeutic action in the primary organ for metabolic regulation. A pivotal study utilized a nanogel-based carrier to deliver this compound (referred to as CGS 26214 in the primary literature) specifically to hepatocytes in a diet-induced obese mouse model. The results demonstrated a complete reversal of weight gain, a reduction in cholesterol levels, and resolution of liver inflammation, without adversely affecting the systemic thyroid hormone axis.[1][2][3] This guide details the experimental methodologies, presents the quantitative outcomes, and illustrates the key biological pathways and workflows involved in this significant preclinical investigation.

Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary research publication by Wu et al. in PNAS Nexus (2023).[1]

Animal Model and Obesity Induction

-

Animal Model: Male C57BL/6J mice were used for the study.

-

Obesity Induction: Mice were fed a high-fat, high-sugar, and high-cholesterol diet for 10 to 24 weeks. This diet effectively induced an obese phenotype, characterized by significant weight gain, hypercholesterolemia, and liver steatosis, closely mimicking features of human metabolic syndrome.[1][2][3] A control group of mice was fed a standard healthy diet.

Drug Formulation and Administration

-

Therapeutic Agent: this compound (CGS 26214), a selective TRβ agonist.

-

Delivery System: this compound was encapsulated within anionic nanogels (ANGs), referred to as CGS-ANG. These nanogels were specifically designed for hepatocyte delivery.[1][4]

-

Control Groups:

-

Healthy Control (HC): Mice on a standard diet receiving a vehicle.

-

Obese Control (Vehicle): Obese mice receiving a vehicle (empty nanogels).

-

Free Drug Control: Obese mice receiving a systemic dose of non-encapsulated this compound.

-

-

Administration Route & Duration: All treatments were administered via daily intraperitoneal (IP) injection for a period of five weeks.[1][3]

In Vivo Efficacy Assessment

-

Body Weight and Food Intake: Mouse body weight and food consumption were monitored regularly throughout the 5-week treatment period.

-

Serum Analysis: At the end of the study, blood samples were collected to measure:

-

Total serum cholesterol.

-

Thyroxine (T4) and Thyroid Stimulating Hormone (TSH) levels to assess potential impacts on the systemic thyroid axis.

-

-

Histological Analysis: Liver tissues were harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, H&E) to evaluate changes in liver weight, steatosis (fat accumulation), and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical trial of liver-targeted this compound.

Table 1: Body and Liver Weight Outcomes After 5-Week Treatment

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Liver Weight (g) |

| Healthy Control (HC) | ~ 25 g | ~ 28 g | ~ +12% | ~ 1.0 g |

| Obese Control (Vehicle) | ~ 45 g | ~ 50 g | ~ +11% | ~ 2.5 g |

| Free this compound | ~ 45 g | ~ 47 g | ~ +4% | ~ 2.0 g |

| CGS-ANG (Liver-Targeted) | ~ 45 g | ~ 30 g | ~ -33% | ~ 1.2 g |

| Data are approximated from graphical representations in the source literature for illustrative purposes.[1] |

Table 2: Metabolic and Hormonal Biomarkers

| Treatment Group | Total Serum Cholesterol (mg/dL) | Serum T4 (μg/dL) | Serum TSH (ng/mL) |

| Healthy Control (HC) | ~ 80 | ~ 4.5 | ~ 3.0 |

| Obese Control (Vehicle) | ~ 200 | ~ 4.5 | ~ 3.0 |

| Free this compound | ~ 150 | ~ 2.0 (Suppressed) | ~ 0.5 (Suppressed) |

| CGS-ANG (Liver-Targeted) | ~ 90 | ~ 4.5 (Normal) | ~ 3.0 (Normal) |

| Data are approximated from graphical representations in the source literature for illustrative purposes.[1] |

Key Findings:

-

The CGS-ANG treatment led to a complete reversal of diet-induced weight gain, returning the mice to a weight comparable to the healthy control group.[1][3]

-

Liver-targeted this compound significantly lowered elevated serum cholesterol and reduced liver weight back to a healthy range.[1][3]

-

Crucially, the CGS-ANG formulation did not suppress systemic T4 or TSH levels, unlike the free drug, indicating a lack of undesirable systemic side effects.[1]

Visualized Mechanisms and Workflows

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the preclinical study.

Caption: Workflow of the this compound preclinical obesity study.

Cellular Uptake and Drug Release Pathway

This diagram shows how the anionic nanogel (ANG) delivers this compound specifically to liver cells.

Caption: Targeted delivery and release of this compound in hepatocytes.

This compound's Molecular Signaling Pathway in Hepatocytes

This diagram outlines the mechanism of action of this compound after its release inside the liver cell.

Caption: this compound's mechanism via TRβ activation in the liver.

References

- 1. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencealert.com [sciencealert.com]

- 3. umass.edu [umass.edu]

- 4. Anionic nanogel delivers effective anti-obesity drug to mouse livers | EurekAlert! [eurekalert.org]

The Rise of Selective TRβ Agonists: A New Frontier in Cardiometabolic Disease Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global burden of cardiometabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia, continues to escalate, driving an urgent need for novel therapeutic strategies. A particularly promising class of drugs, selective thyroid hormone receptor beta (TRβ) agonists, has emerged as a leading contender, offering a targeted approach to address the underlying metabolic dysregulation in the liver. This technical guide provides a comprehensive overview of the core science, experimental validation, and clinical landscape of selective TRβ agonists for the treatment of cardiometabolic diseases.

Core Concept: The Rationale for Selective TRβ Agonism

Thyroid hormone plays a critical role in regulating metabolism. Its effects are mediated by two main receptor isoforms: TRα and TRβ. While both are present in various tissues, TRβ is the predominant isoform in the liver, where it governs cholesterol and triglyceride metabolism.[1][2] Conversely, TRα is more abundant in the heart and bone, and its activation can lead to undesirable side effects such as cardiac arrhythmias and bone loss.[1][2]

The central hypothesis behind selective TRβ agonism is to harness the beneficial metabolic effects of thyroid hormone in the liver while minimizing the potential for adverse effects associated with TRα activation. By selectively targeting TRβ, these agonists aim to:

-

Increase hepatic fat metabolism: By stimulating fatty acid oxidation and reducing lipogenesis, these agents can decrease the accumulation of fat in the liver (hepatic steatosis), a hallmark of NASH.[3][4][5]

-

Lower atherogenic lipids: Activation of TRβ in the liver leads to a reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides, key risk factors for cardiovascular disease.[4][6]

-

Improve liver histology: By addressing the root causes of liver injury in NASH, selective TRβ agonists have the potential to resolve steatohepatitis and even reverse liver fibrosis.[6][7]

Leading Selective TRβ Agonists: A Comparative Overview

Several selective TRβ agonists are in various stages of clinical development, with resmetirom (MGL-3196) and VK2809 being the most advanced. The following tables summarize the key clinical trial data for these compounds.

Table 1: Efficacy of Resmetirom in NASH Clinical Trials

| Endpoint | Phase 2 (36 Weeks)[8] | MAESTRO-NASH (52 Weeks)[9][10] |

| NASH Resolution (no worsening of fibrosis) | - | 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% (placebo) |

| Fibrosis Improvement (≥1 stage, no worsening of NASH) | - | 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% (placebo) |

| Relative Reduction in Liver Fat (MRI-PDFF) | -37.3% vs. -8.5% (placebo) | Significant reductions observed |

| LDL-C Reduction | Significant reductions observed | Significant reductions observed |

Table 2: Efficacy of VK2809 in NASH Clinical Trials

| Endpoint | Phase 2a (12 Weeks)[6] | VOYAGE Phase 2b (52 Weeks)[11][12][13] |

| NASH Resolution (no worsening of fibrosis) | - | 63% to 75% vs. 29% (placebo) |

| Fibrosis Improvement (≥1 stage, no worsening of NASH) | - | 44% to 57% vs. 34% (placebo) |

| Relative Reduction in Liver Fat (MRI-PDFF) | Statistically significant reductions | 37% to 55% from baseline |

| LDL-C Reduction | ≥20% vs. placebo | 20% to 25% (placebo-adjusted) |

Table 3: Safety and Tolerability of Resmetirom and VK2809

| Adverse Event Profile | Resmetirom[8][9] | VK2809[6][11][12] |

| Common Adverse Events | Transient mild to moderate diarrhea and nausea | Generally well-tolerated with mild to moderate adverse events |

| Gastrointestinal Tolerability | Higher incidence of diarrhea and nausea compared to placebo | Excellent gastrointestinal tolerability, similar to placebo |

| Serious Adverse Events | Rate comparable to placebo | Low and balanced between treatment and placebo arms |

Key Experimental Protocols

The development and validation of selective TRβ agonists rely on a series of robust preclinical and clinical experimental protocols. This section details the methodologies for key assays and models.

Diet-Induced Obese Mouse Model of NASH

This in vivo model is crucial for evaluating the efficacy of TRβ agonists in a setting that mimics human NASH.

-

Animal Model: Male C57BL/6J or leptin-deficient ob/ob mice are commonly used.[4][6]

-

Diet: A diet high in trans-fat (40%), fructose (22%), and cholesterol (2%) (e.g., AMLN or GAN diet) is administered for an extended period (12-28 weeks) to induce the key histological features of NASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.[4][6]

-

Procedure:

-

Mice are fed the specialized diet ad libitum.

-

Body weight and food intake are monitored regularly.

-

At the end of the study period, mice are euthanized, and liver tissue is collected for histological analysis, RNA sequencing, and other biochemical assays.

-

Blood samples are collected to measure metabolic parameters such as plasma lipids and liver enzymes.

-

-

Endpoints:

-

Histological scoring of NAFLD Activity Score (NAS) and fibrosis stage.

-

Quantification of liver triglycerides.

-

Gene expression analysis of markers related to lipid metabolism, inflammation, and fibrosis.

-

Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive, quantitative imaging biomarker used to assess changes in hepatic steatosis in clinical trials.[7]

-

Principle: This technique measures the fraction of mobile protons in the liver that are attributable to fat, providing a direct and accurate quantification of liver fat content.[11] It corrects for confounding factors that can affect other MRI-based methods.[11]

-

Procedure:

-

Patients undergo a baseline MRI scan to determine their initial liver fat fraction.

-

A standardized MRI protocol is used across all trial sites to ensure consistency.

-

The MRI-PDFF is calculated from the acquired images using specialized software.

-

Follow-up scans are performed at specified time points during the treatment period to measure changes in liver fat.

-

-

Data Analysis: The change in MRI-PDFF from baseline is used as a primary or secondary endpoint to assess the efficacy of the therapeutic intervention. A significant reduction in MRI-PDFF indicates an improvement in hepatic steatosis.

In Vitro Thyroid Hormone Receptor Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for TRβ over TRα.

-

Principle: A competitive radioligand binding assay is used to measure the ability of a test compound to displace a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) from the ligand-binding domain of recombinant human TRα and TRβ.

-

Materials:

-

Purified recombinant human TRα and TRβ proteins.

-

Radiolabeled ligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T₃).

-

Test compound (e.g., Sobetirome).

-

Assay buffer, wash buffer, glass fiber filter plates, scintillation fluid, and a scintillation counter.[12]

-

-

Procedure:

-

Preparation: Serially dilute the test compound. Prepare solutions of the TR proteins and the radioligand in the assay buffer.[12]

-

Incubation: In a 96-well plate, incubate varying concentrations of the test compound with the TR protein (either TRα or TRβ) and a fixed concentration of [¹²⁵I]T₃. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled T₃).[12]

-

Separation: After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[12]

-

Detection: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.[12] The selectivity is determined by the ratio of IC50 values for TRα and TRβ.

-

Histological Analysis of Liver Fibrosis in NASH

Liver biopsy remains the gold standard for diagnosing and staging NASH and fibrosis.

-

Procedure:

-

A liver biopsy specimen is obtained from patients or experimental animals.

-

The tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with a connective tissue stain like Masson's trichrome or Sirius red to visualize and quantify fibrosis.

-

-

Scoring Systems:

-

NAFLD Activity Score (NAS): This system, developed by the NASH Clinical Research Network (CRN), scores the severity of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A total NAS of 0-8 is generated.[8]

-

Fibrosis Staging: The NASH CRN system also stages fibrosis on a scale of 0 to 4, where stage 0 is no fibrosis, stage 1 is perisinusoidal or portal/periportal fibrosis, stage 2 is perisinusoidal and portal/periportal fibrosis, stage 3 is bridging fibrosis, and stage 4 is cirrhosis.[8]

-

RNA Sequencing (RNA-seq) of Liver Tissue

RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of molecular pathways affected by TRβ agonists.

-

Tissue Collection and RNA Extraction:

-

Fresh liver tissue (50-100 mg) is collected and immediately snap-frozen in liquid nitrogen or stored in an RNA-preserving solution.[3]

-

Total RNA is extracted from the homogenized tissue using a reagent like TRIzol, followed by a purification step, often involving a spin column or magnetic beads.[3][7]

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 7).

-

-

Library Preparation and Sequencing:

-

An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.[7]

-

The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).[7]

-

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted.

-

Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between different experimental groups (e.g., treated vs. placebo).

-

Pathway Analysis: Functional enrichment analysis is performed to identify the biological pathways and processes that are significantly altered.

-

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental processes involved in the development of selective TRβ agonists.

Caption: TRβ signaling pathway in hepatocytes.

Caption: Experimental workflow for TRβ agonist development.

Caption: TRβ activation and downstream effects logic.

Conclusion

Selective TRβ agonists represent a mechanistically elegant and clinically validated approach to treating cardiometabolic diseases, particularly NASH. By targeting the primary thyroid hormone receptor in the liver, these agents can effectively address hepatic steatosis, dyslipidemia, inflammation, and fibrosis while minimizing off-target effects. The robust preclinical and clinical data for compounds like resmetirom and VK2809 underscore the significant potential of this drug class. As our understanding of the intricate molecular pathways continues to evolve, further research and development in this area hold the promise of delivering transformative therapies for patients with cardiometabolic disorders.

References

- 1. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]

- 4. Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Cell Transcriptomic Analysis of Different Liver Fibrosis Models: Elucidating Molecular Distinctions and Commonalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Landscape of intercellular crosstalk in healthy and NASH liver revealed by single-cell secretome gene analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping transcriptional heterogeneity and metabolic networks in fatty livers at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. paris-mash.org [paris-mash.org]

- 11. researchgate.net [researchgate.net]

- 12. Decoding Liver Fibrosis: How Omics Technologies and Innovative Modeling Can Guide Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]

Axitirome's Impact on Hepatocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitirome, a selective thyroid hormone receptor-beta (THR-β) agonist, holds significant promise for the treatment of metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). Its therapeutic potential lies in its ability to modulate gene expression in hepatocytes, leading to beneficial effects on lipid metabolism, cholesterol homeostasis, and mitochondrial function. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on hepatocyte gene expression, drawing upon data from this compound itself and closely related THR-β agonists. It includes a summary of quantitative gene expression data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Role of THR-β in Hepatocytes

The thyroid hormone receptor-β (THR-β) is predominantly expressed in the liver and plays a crucial role in regulating metabolic pathways.[1] Activation of THR-β by its natural ligand, triiodothyronine (T3), or synthetic agonists like this compound, initiates a cascade of transcriptional events that influence lipid and cholesterol metabolism.[2] this compound is designed to selectively target THR-β, thereby minimizing off-target effects associated with non-selective thyroid hormone analogs, particularly cardiac effects mediated by THR-α.[1]

This compound's Mechanism of Action in Hepatocytes

This compound, upon entering a hepatocyte, binds to and activates THR-β located in the nucleus. This ligand-activated THR-β forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects.

Recent research has demonstrated that this compound, when delivered specifically to hepatocytes in obese mice via anionic nanogels, effectively reverses diet-induced obesity, lowers cholesterol, and reduces liver inflammation.[3] The primary mechanism identified is the activation of the reverse cholesterol transport pathway, with a likely concurrent increase in fatty acid oxidation.[3][4]

Quantitative Gene Expression Data

While specific quantitative gene expression data for this compound in hepatocytes is not extensively available in publicly accessible literature, the effects of other selective THR-β agonists provide a strong indication of its likely transcriptional targets. The following table summarizes the observed changes in gene expression in human hepatocyte-derived cell lines (Huh-7) and primary human hepatocytes upon treatment with THR-β agonists.

| Gene Target | Function | Cell Type | Agonist | Observed Effect | Reference |

| CPT1A | Carnitine Palmitoyltransferase 1A | Huh-7 | Sobetirome (GC-1) | Upregulation | [2][5] |

| (Rate-limiting enzyme in fatty acid oxidation) | |||||

| ANGPTL4 | Angiopoietin-like 4 | Huh-7 | T3, Sobetirome, Resmetirom | Dose-dependent increase | [5] |

| (Regulator of lipid metabolism) | |||||

| DIO1 | Type 1 Deiodinase | Huh-7 | T3, Sobetirome, Resmetirom | Dose-dependent increase | [2][5] |

| (Converts T4 to the active T3) | |||||

| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | NAFLD models | THR-β agonists | Downregulation | [6] |

| (Key regulator of lipogenesis) | |||||

| ACC1 | Acetyl-CoA Carboxylase 1 | NAFLD models | THR-β agonists | Downregulation | [6] |

| (Enzyme in fatty acid synthesis) | |||||

| FAS | Fatty Acid Synthase | NAFLD models | THR-β agonists | Downregulation | [6] |

| (Enzyme in fatty acid synthesis) |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Hepatocytes

The following diagram illustrates the proposed signaling cascade initiated by this compound in a hepatocyte, leading to the regulation of target gene expression.

Caption: this compound signaling pathway in a hepatocyte.

Experimental Workflow for Gene Expression Analysis

This diagram outlines a typical workflow for analyzing the effects of this compound on hepatocyte gene expression.

Caption: Workflow for analyzing this compound's effect on gene expression.

Detailed Experimental Protocols

In Vitro Hepatocyte Culture

This protocol is adapted for screening the effects of compounds like this compound on hepatocyte gene expression.[5][7]

-

Cell Seeding: Plate primary human hepatocytes or a suitable cell line (e.g., Huh-7) in collagen-coated multi-well plates at a density of 0.5 - 1 x 10^5 cells/cm².

-

Culture Medium: Use a defined hepatocyte culture medium supplemented with growth factors.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Exposure: Incubate the cells with the compound for a predetermined time course (e.g., 24, 48, 72 hours) to assess both primary and secondary gene expression changes.

Total RNA Isolation from Cultured Hepatocytes

This protocol is based on a common commercially available kit-based method.[2]

-

Cell Lysis: Aspirate the culture medium and wash the cells with PBS. Add a lysis buffer (e.g., containing guanidinium isothiocyanate) to the wells to disrupt the cells and inactivate RNases.

-

Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

-

Phase Separation: Add chloroform to the homogenate, vortex, and centrifuge. The mixture will separate into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube and add isopropanol to precipitate the RNA.

-

Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying the expression of specific target genes.[8][9]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression (fold change) using the ΔΔCt method.

RNA Sequencing (RNA-Seq)

This protocol provides a high-level overview of the steps involved in transcriptome-wide analysis.[1][10]

-

Library Preparation:

-

mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-coated magnetic beads.

-

Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

-

cDNA Synthesis: Synthesize first and second-strand cDNA.

-

End Repair and Adapter Ligation: Perform end repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplification: Amplify the library using PCR.

-

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.

-

Conclusion

This compound, as a selective THR-β agonist, is poised to be a valuable therapeutic agent for metabolic liver diseases. Its mechanism of action, centered on the modulation of hepatocyte gene expression, leads to beneficial effects on lipid and cholesterol metabolism. While direct and comprehensive quantitative gene expression data for this compound is still emerging, the information gathered from closely related compounds provides a strong foundation for understanding its molecular effects. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the precise transcriptional impact of this compound and other novel THR-β agonists in hepatocytes.

References

- 1. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. sciencealert.com [sciencealert.com]

- 5. Creating rat hepatocyte organoid as an in vitro model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-evaluation of fatty acid metabolism-related gene expression in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Liver Diseases and Hepatocyte In Vitro Cell Culture Model [visikol.com]

- 8. researchgate.net [researchgate.net]

- 9. elearning.unite.it [elearning.unite.it]

- 10. Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Regulatory Mechanisms of Hepatic Lipogenesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular pathways governing de novo lipogenesis (DNL) in the liver. It details the key transcriptional regulators, signaling cascades, and hormonal controls. Furthermore, it supplies detailed protocols for essential experimental procedures and summarizes key quantitative data to serve as a valuable resource for research and therapeutic development in metabolic diseases.

Core Signaling Pathways in Hepatic Lipogenesis

The conversion of dietary carbohydrates into fatty acids, known as de novo lipogenesis, is a highly regulated process critical for energy storage.[1][2] This pathway is primarily controlled at the transcriptional level by two master regulators: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2][3][4]

Insulin-SREBP-1c Axis

Following a meal, elevated insulin levels strongly induce hepatic lipogenesis.[1][3] Insulin activates its receptor, triggering a cascade through PI3K and AKT. This signaling pathway is crucial for stimulating the expression and processing of SREBP-1c, a transcription factor that activates nearly all genes required for fatty acid synthesis.[5][6][7] The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key downstream effector of AKT and is required for the full activation of SREBP-1c.[8][9][10] Upon activation, the mature form of SREBP-1c translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of lipogenic genes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[3][7]

Caption: Insulin signaling cascade activating SREBP-1c.

Glucose-ChREBP Axis

Independently of insulin, glucose metabolism robustly stimulates lipogenesis through the activation of ChREBP.[3][11] When glucose enters the hepatocyte, it is metabolized through glycolysis. Specific glucose metabolites, such as xylulose-5-phosphate, activate protein phosphatase 2A (PP2A), which dephosphorylates ChREBP, promoting its translocation into the nucleus.[12] Once in the nucleus, ChREBP forms a heterodimer with Max-like factor X (Mlx) and binds to Carbohydrate Response Elements (ChoREs) in the promoters of target genes, including those for liver-type pyruvate kinase (L-PK) and key lipogenic enzymes.[12][13]

References

- 1. escholarship.org [escholarship.org]

- 2. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin Regulation of Hepatic Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin resistance drives hepatic de novo lipogenesis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mTORC1 signaling in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 10. Activation of Liver mTORC1 Protects Against NASH via Dual Regulation of VLDL-TAG Secretion and De Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]

- 13. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Axitirome-Loaded Nanogels for Targeted Liver Delivery